ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate

Regioisomer differentiation Piperidine conformational analysis Kinase inhibitor design

SAR groups exploring purine-based kinase inhibitors often encounter a gap: the 4-carboxylate piperidine-purine series is well-characterized, but the 3-carboxylate regioisomer-which samples a fundamentally different vector toward the ribose pocket or gatekeeper region-is rarely available. This compound (CAS 537667-09-7) closes that gap. • Distinct spatial trajectory vs 4-COOEt regioisomer (ROCK2 parent IC50 = 1,400 nM; 4-COOEt IC50 = 2,200 nM)【Local Evidence†L5-L6】 • Only member of this regioisomeric pair with FANCM-RMI (MM2) PPI screening data (PubChem AID 1159607)【Local Evidence†L11-L12】 • Also screened in GPR151 agonist HTS (PubChem AID 1508602)【Local Evidence†L13-L14】 • Hydrolyzable to free carboxylic acid (CAS 887833-26-3) for amide coupling & library synthesis【Local Evidence†L15-L16】 Supplied with full analytical characterization. Standard B2B ordering with global shipping.

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
Cat. No. B12136151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate
Molecular FormulaC13H17N5O2
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(6-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)
InChIKeyIVIROJAYYZROIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate


Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate (CAS 537667-09-7, molecular formula C13H17N5O2, molecular weight 275.31 g/mol) is a heterocyclic small molecule combining a purine core linked at the C6 position to a piperidine ring bearing an ethyl carboxylate ester at the 3-position . This compound belongs to the 6-(piperidin-1-yl)-7H-purine chemotype, a scaffold extensively explored for kinase inhibition, particularly against Rho-associated protein kinase 2 (ROCK2), cyclin-dependent kinases (CDKs), and cAMP-dependent protein kinase (PKA) [1]. The 3-carboxylate substitution pattern on the piperidine ring distinguishes this compound from its more widely profiled 4-carboxylate regioisomer (CAS 537667-03-1), conferring a distinct spatial orientation of the ester group that may affect target binding geometry and selectivity .

3-Carboxylate Regioisomer Non-Substitutability


Although ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate and its 4-carboxylate regioisomer share an identical molecular formula and molecular weight, the position of the ethyl carboxylate substituent on the piperidine ring fundamentally alters the three-dimensional vector of the ester group relative to the purine core . In structure-activity relationship (SAR) studies of 6-substituted purines as ROCK inhibitors, substituent identity and position on the C6-linked ring are critical determinants of potency: simple 6-(piperidin-1-yl)-7H-purine exhibits a ROCK2 IC50 of 1,400 nM, while the 4-carboxylate derivative shows a ROCK2 IC50 of 2,200 nM, and the 4-hydroxy analog shows a further reduced IC50 of 3,330 nM [1]. These data demonstrate that modifications at the piperidine ring directly and quantitatively modulate target affinity, meaning that the 3-carboxylate and 4-carboxylate regioisomers cannot be assumed to be functionally interchangeable without empirical testing [2].

Quantitative Differentiation Evidence


3-Carboxylate vs. 4-Carboxylate Binding Geometry

The 3-carboxylate regioisomer positions the ethyl ester group at the meta-like position of the piperidine ring relative to the purine attachment point, whereas the 4-carboxylate regioisomer places it at the para-like position . The SMILES comparison reveals a key structural divergence: CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2NC=N3 (3-carboxylate) vs. CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2NC=N3 (4-carboxylate). In the broader 6-substituted purine ROCK inhibitor series, the 4-carboxylate analog (ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate) has a measured ROCK2 IC50 of 2,200 nM, while the unsubstituted 6-(piperidin-1-yl)-7H-purine parent scaffold has a ROCK2 IC50 of 1,400 nM, indicating that carboxylate substitution at the 4-position reduces potency by approximately 1.6-fold [1]. This class-level SAR trend demonstrates that carboxylate position on the piperidine ring directly modulates kinase inhibition potency, providing a structural rationale for why the 3-carboxylate regioisomer requires independent empirical profiling [2].

Regioisomer differentiation Piperidine conformational analysis Kinase inhibitor design

Distinct Screening Profiles: RMI-FANCM & GPR151

Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate has been evaluated in at least four distinct high-throughput screening assays, establishing an initial biological profile that differentiates it from the 4-carboxylate regioisomer, which has been tested against a different set of targets (ROCK2, PKA, RGS4, opioid receptors, ADAM17, muscarinic M1, and unfolded protein response pathway) . The 3-carboxylate compound was screened in: (1) an assay for inhibitors of the RMI-FANCM (MM2) protein-protein interaction relevant to Fanconi anemia and Bloom syndrome DNA repair pathways; (2) a cell-based assay to identify activators of GPR151, an orphan G-protein coupled receptor; (3) an AlphaScreen-based assay for activators of FBW7; and (4) an AlphaScreen-based assay for inhibitors of MITF . The 4-carboxylate regioisomer was not tested in any of these four specific assays but was instead screened against a distinct panel including RGS4 activation (AID 463111), opioid receptor agonism (AID 504326), ADAM17 inhibition (AID 720648), and muscarinic M1 agonism (AID 588814) . This non-overlapping screening history means that the two regioisomers occupy different positions in chemical biology screening space.

High-throughput screening Fanconi anemia pathway GPR151 orphan GPCR Protein-protein interaction inhibitors

Piperidine-Substituted Purine Kinase Selectivity

Within the 6-(piperidin-1-yl)-7H-purine chemotype, kinase inhibition potency varies substantially depending on the piperidine substituent. The unsubstituted parent compound 6-(piperidin-1-yl)-7H-purine exhibits the following inhibition profile: ROCK2 IC50 = 1,400 nM, PKA IC50 = 6,800 nM, PKBβ (AKT2) IC50 = 59,000 nM, and ASK1 (MAP3K5) IC50 = 17,000 nM, representing a >40-fold selectivity window between ROCK2 and PKBβ [1]. The 4-carboxylate analog shows ROCK2 IC50 = 2,200 nM and PKA IC50 = 11,500 nM, with PKA/ROCK2 selectivity ratio of approximately 5.2-fold [2]. The 4-hydroxy analog shows ROCK2 IC50 = 3,330 nM and PKA IC50 = 11,500 nM, giving a PKA/ROCK2 selectivity ratio of approximately 3.5-fold [3]. These class-level data demonstrate that the nature and position of piperidine substituents modulate both absolute potency and kinase selectivity, and that the 3-carboxylate regioisomer, by virtue of its distinct substitution pattern, is predicted to exhibit a unique selectivity fingerprint that must be empirically determined rather than inferred from 4-substituted analogs [4].

Kinase selectivity profiling ROCK2 PKA PKBbeta/AKT2 ASK1

3- vs. 4-Substituted Piperidine Conformations

Piperidine rings substituted at the 3-position exhibit fundamentally different conformational energetics compared to those substituted at the 4-position. In 3-substituted piperidines, the substituent can occupy either an equatorial or axial orientation, with the equatorial conformer generally being more stable, whereas 4-substituted piperidines have the substituent exclusively in an equatorial position due to 1,3-diaxial strain considerations [1]. This conformational difference affects the spatial trajectory of the carboxylate group relative to the purine binding plane. In the context of purine-based kinase inhibitors, the co-crystal structure of 1-(9H-purin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide bound to the S6K1 kinase domain (PDB 3WF7, resolution 1.85 Å) demonstrates that the piperidine ring serves as a critical linker orienting substituents toward specific kinase subpockets, and that the 4-position directs substituents toward the solvent-exposed region of the ATP-binding site [2]. The 3-carboxylate regioisomer would orient the ester group at a different angle (~60° offset) relative to the purine hinge-binding plane, potentially accessing different regions of the kinase active site or enabling interactions with residues not accessible to the 4-substituted analog .

Piperidine conformational analysis Molecular recognition Structure-based drug design

3-Carboxylate Piperidine Synthetic Utility

Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate serves as a versatile synthetic intermediate whose 3-carboxylate ester can undergo hydrolysis to the free carboxylic acid (1-(7H-purin-6-yl)piperidine-3-carboxylic acid, CAS 887833-26-3, purity 98%+, available from chemical suppliers) . The 3-carboxylic acid can subsequently be elaborated into amides, hydrazides, or other derivatives with a spatial trajectory distinct from analogous 4-carboxylate-derived compounds. The 3-carboxylate intermediate is commercially available at research scale (10 g to 100 kg quantities,医药级/purity ≥98%) while the corresponding 4-carboxylate acid is more widely distributed across multiple vendors . The 3-carboxylate piperidine motif (nipecotic acid scaffold) is a privileged structure in medicinal chemistry, appearing in DPP-4 inhibitors, JAK2 inhibitors, serotonin/noradrenaline reuptake inhibitors, and human tryptase inhibitors, demonstrating that this scaffold orientation has validated pharmacological relevance across multiple target classes .

Medicinal chemistry Parallel synthesis Library design Building block differentiation

Application Scenarios


3D-Pharmacophore Diversification for Kinase SAR

Research groups pursuing structure-activity relationship studies of purine-based kinase inhibitors should procure the 3-carboxylate regioisomer when the goal is to explore chemical space orthogonal to existing 4-substituted piperidine-purine series. As demonstrated by class-level ROCK2 inhibition data showing that piperidine substitution identity shifts potency (parent IC50 = 1,400 nM → 4-carboxylate IC50 = 2,200 nM → 4-hydroxy IC50 = 3,330 nM), the 3-carboxylate regioisomer is expected to provide a distinct potency/selectivity data point that cannot be obtained from the 4-substituted series [1]. This compound is particularly valuable for kinase panels where the co-crystal structure of 1-(9H-purin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide with S6K1 (PDB 3WF7) indicates that the piperidine 4-position directs substituents toward the solvent channel, while the 3-position would sample an alternative vector potentially accessing the ribose pocket or gatekeeper region [2].

RMI-FANCM PPI Inhibitor Discovery in DNA Repair

The compound has been specifically screened in an RMI-FANCM (MM2) protein-protein interaction assay (PubChem AID 1159607), a target interface relevant to Fanconi anemia and Bloom syndrome DNA repair pathways [1]. Research groups investigating small-molecule modulation of the FANCM-RMI interaction for ALT (alternative lengthening of telomeres) cancer therapy should consider this compound as a structurally characterized starting point, as inhibition of the FANCM-RMI interaction has been proposed as a therapeutic strategy for ALT-positive cancers [2]. The 4-carboxylate regioisomer has not been tested in this assay, making the 3-carboxylate compound the only member of this regioisomeric pair with screening data in the Fanconi anemia pathway.

GPR151 Activator Screening for Orphan GPCR

The compound was included in a cell-based high-throughput screening campaign to identify activators of GPR151 (PubChem AID 1508602), an orphan class A rhodopsin-like G-protein coupled receptor [1]. GPR151 remains a poorly characterized receptor, and small-molecule tool compounds with activity at this target are rare [2]. Researchers studying GPR151 biology, which has been implicated in addiction and feeding behavior, may find the screening result for this compound relevant as a potential starting scaffold for medicinal chemistry optimization.

3-Carboxylate Piperidine Library Synthesis

The compound can be hydrolyzed to the free carboxylic acid (CAS 887833-26-3, commercially available at ≥98% purity in quantities from 10 g to 100 kg) [1], enabling amide coupling, esterification, and hydrazide formation for parallel library synthesis [2]. The 3-carboxylate orientation generates derivatives with a spatial trajectory distinct from 4-carboxylate-derived libraries, providing a complementary set of compounds for diversity-oriented synthesis campaigns. The nipecotic acid scaffold (3-carboxylate piperidine) has validated pharmacological relevance across DPP-4, JAK2, serotonin/noradrenaline transporter, and tryptase inhibitor programs, indicating that this specific regioisomeric orientation has precedent for producing bioactive compounds .

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